![molecular formula C20H21NO4 B14585794 Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester CAS No. 61580-25-4](/img/structure/B14585794.png)
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety, a dioxo-phenylpropyl group, and a butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the dioxo-phenylpropyl group and the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid is reacted with butanol under controlled conditions to produce the butyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, octyl ester
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, ethyl ester
Uniqueness
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide distinct properties compared to other esters, such as enhanced stability or different pharmacokinetic profiles .
Propriétés
Numéro CAS |
61580-25-4 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
butyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-2-3-13-25-20(24)16-9-11-17(12-10-16)21-19(23)14-18(22)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,21,23) |
Clé InChI |
QFRKZZGWLDFRPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


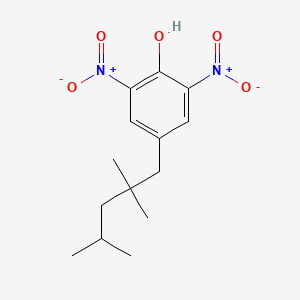
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
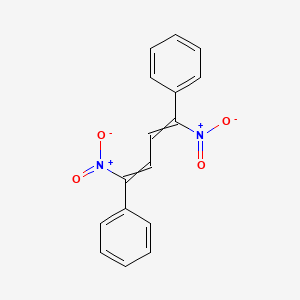
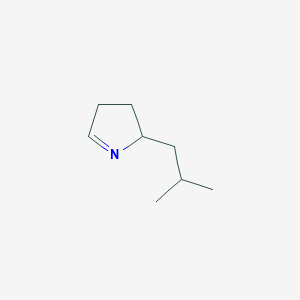
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
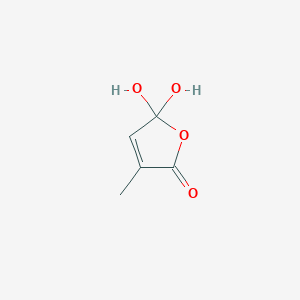
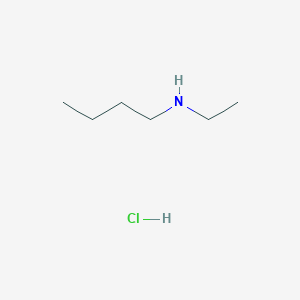
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
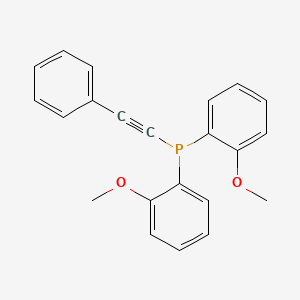
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)

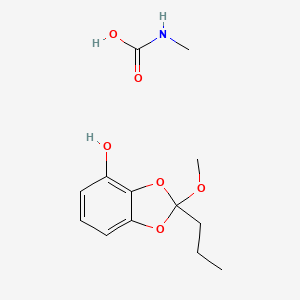
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)

